

Chemical properties of 4,6-Dimethoxy-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dimethoxy-5-nitropyrimidine

Cat. No.: B100634

[Get Quote](#)

An In-depth Technical Guide to **4,6-Dimethoxy-5-nitropyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **4,6-Dimethoxy-5-nitropyrimidine**. It is intended for researchers and professionals in the fields of medicinal chemistry and drug development who utilize pyrimidine scaffolds for the synthesis of novel therapeutic agents. This document includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate its use as a key building block in synthetic chemistry.

Chemical Identity and Physical Properties

4,6-Dimethoxy-5-nitropyrimidine is a substituted pyrimidine ring, activated by a strong electron-withdrawing nitro group. This electronic feature makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly through nucleophilic aromatic substitution reactions.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4,6-dimethoxy-5-nitropyrimidine[1]
CAS Number	15846-14-7[1]
Molecular Formula	C ₆ H ₇ N ₃ O ₄ [1][2]
Molecular Weight	185.14 g/mol [1][2]
Canonical SMILES	COC1=C(C(=NC=N1)OC)--INVALID-LINK--[O-] [1]
InChI Key	VPNSJECVDVDBDTA-UHFFFAOYSA-N[1][2]

Table 2: Physical and Chemical Properties

Property	Value	Source
Predicted Boiling Point	364.4 ± 37.0 °C	Predicted
Predicted Density	1.364 ± 0.06 g/cm ³	Predicted
Predicted pKa	-1.80 ± 0.26	Predicted
Predicted LogP	0.649	Predicted[2]
Storage Conditions	Room Temperature, Sealed in Dry Conditions	Recommended

Synthesis and Experimental Protocols

The synthesis of **4,6-dimethoxy-5-nitropyrimidine** is typically achieved through a multi-step process starting from malonic acid esters and formamide. The key intermediate, 4,6-dichloro-5-nitropyrimidine, is synthesized and subsequently reacted with sodium methoxide to yield the final product.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **4,6-Dimethoxy-5-nitropyrimidine**.

Detailed Experimental Protocols

Step 1: Synthesis of 4,6-Dihydroxypyrimidine This procedure is based on the reaction of malonates with formamide and an alkali metal alkoxide.

- An alkali metal alkoxide (e.g., sodium methoxide) is prepared as a solution or suspension in its corresponding alcohol (e.g., methanol) in a suitable reactor.
- A mixture of a malonic acid ester (e.g., dimethyl malonate) and formamide is added continuously to the alkoxide solution at an elevated temperature (typically 75-95°C).
- The reaction is allowed to proceed for 1-2 hours.
- After completion, water is added to the reaction mixture, followed by acidification with a strong acid (e.g., HCl) to a pH of 4.0-5.0.
- The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with water and alcohol, and dried.

Step 2: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine

- In a reactor vessel, prepare a mixture of sulfuric acid and nitric acid, maintaining the temperature below 30°C.
- Slowly add 4,6-dihydroxypyrimidine to the acid mixture while stirring.
- After the addition is complete, the mixture is stirred at 40-50°C for 1-2 hours.
- The reaction solution is then carefully poured onto crushed ice, causing the product to precipitate.
- The solid 4,6-dihydroxy-5-nitropyrimidine is collected by filtration and can be recrystallized from water to yield yellow crystals.

Step 3: Synthesis of 4,6-Dichloro-5-nitropyrimidine This protocol is adapted from the synthesis of similar chlorinated pyrimidines.

- Disperse 4,6-dihydroxy-5-nitropyrimidine in phosphorus oxychloride (POCl_3), which acts as both reactant and solvent.
- Cool the mixture to approximately 5-10°C and add a tertiary amine base (e.g., N,N-diisopropylethylamine) dropwise.
- After the addition, heat the mixture to 100°C and maintain for 5 hours.
- Cool the mixture to room temperature and remove excess POCl_3 under reduced pressure.
- Slowly pour the residue onto crushed ice with vigorous stirring.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,6-dichloro-5-nitropyrimidine, which has a melting point of 100-103°C.^[3]

Step 4: Synthesis of **4,6-Dimethoxy-5-nitropyrimidine** This protocol is based on analogous nucleophilic substitution reactions on dichloropyrimidines.

- Prepare a solution of sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Dissolve 4,6-dichloro-5-nitropyrimidine in anhydrous methanol and add it dropwise to the sodium methoxide solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- The product may precipitate out of solution or can be extracted with an organic solvent like ethyl acetate.

- The organic extract is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
- Purification can be achieved by recrystallization or column chromatography to afford pure **4,6-dimethoxy-5-nitropyrimidine**.

Spectroscopic Characterization

While comprehensive, experimentally-derived spectra for **4,6-dimethoxy-5-nitropyrimidine** are not readily available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted ^1H and ^{13}C NMR Spectroscopic Data (CDCl_3 , TMS)

Nucleus	Predicted			Justification
	Chemical Shift (δ) ppm	Multiplicity	Assignment	
^1H	~8.7	Singlet	H-2	Pyrimidine ring proton, deshielded by adjacent nitrogen atoms.
^1H	~4.1	Singlet	-OCH ₃	Methoxy protons.
^{13}C	~165	Singlet	C-4, C-6	Carbons attached to methoxy groups, deshielded by oxygen and ring nitrogens.
^{13}C	~158	Singlet	C-2	Carbon between two nitrogen atoms.
^{13}C	~120	Singlet	C-5	Carbon bearing the nitro group.
^{13}C	~56	Singlet	-OCH ₃	Typical chemical shift for an aromatic methoxy carbon.

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
~2950, ~2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~1580, ~1480	Strong	C=N, C=C Ring Stretch
~1550, ~1350	Strong	Asymmetric & Symmetric N-O Stretch (NO ₂)
~1250, ~1050	Strong	C-O-C Stretch

Table 5: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	186.05094
[M+Na] ⁺	208.03288
[M-H] ⁻	184.03638
[M+NH ₄] ⁺	203.07748
[M+K] ⁺	224.00682

(Data sourced from predicted values on PubChem)[4]

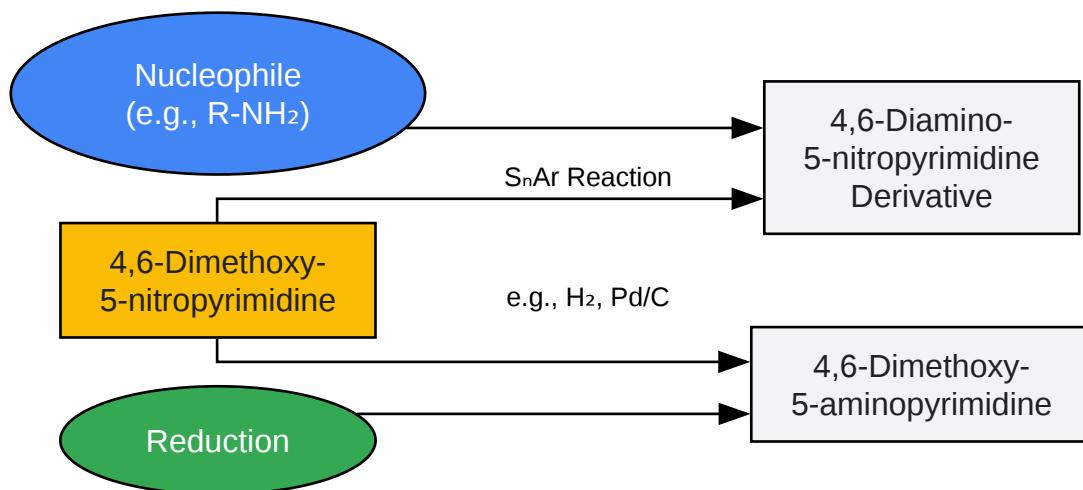
Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and co-add 16-32 scans for a good signal-to-noise ratio.

- ^{13}C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 256 or more) and a longer relaxation delay (2-5 seconds) are required.
- Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

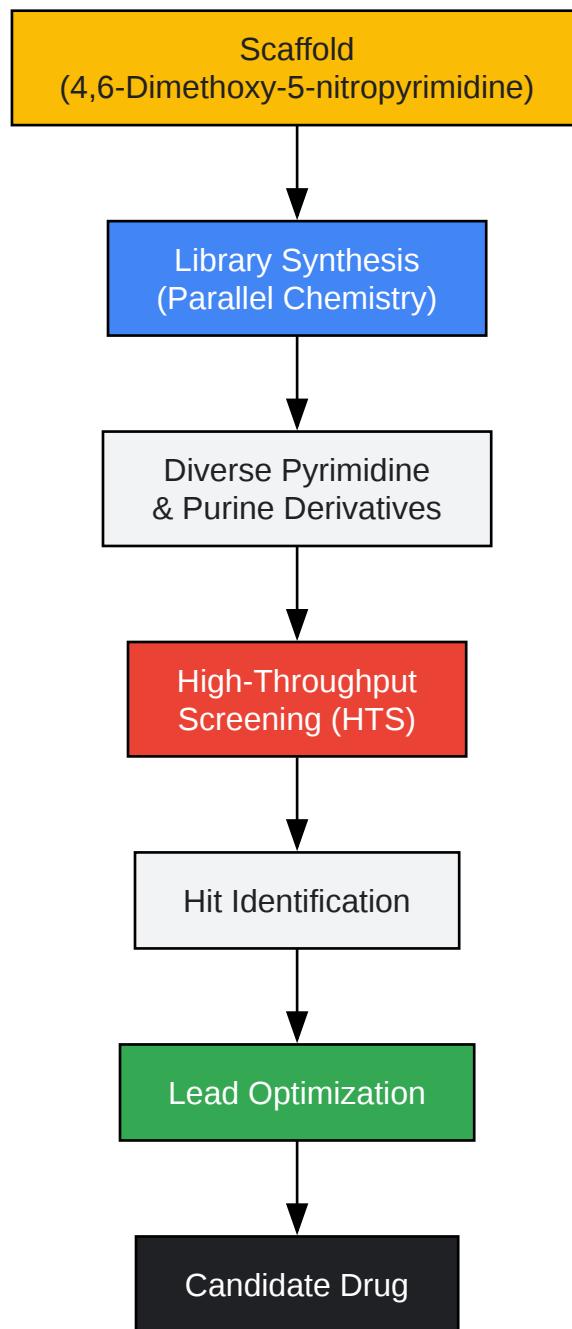

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly onto the clean ATR crystal and apply pressure to ensure good contact.
- Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} . The background is automatically subtracted by the instrument software.

Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.
- Acquisition (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, $[\text{M}-\text{H}]^-$).

Chemical Reactivity and Applications

The chemical reactivity of **4,6-dimethoxy-5-nitropyrimidine** is dominated by the strong electron-withdrawing effect of the 5-nitro group. This effect significantly acidifies the C-2 proton and activates the pyrimidine ring for nucleophilic aromatic substitution ($\text{S}_{\text{n}}\text{Ar}$). While methoxy groups are typically poor leaving groups, their departure can be facilitated under certain conditions, especially when reacted with strong nucleophiles. This reactivity makes the compound an excellent scaffold for building libraries of substituted pyrimidines and purines for drug discovery.



[Click to download full resolution via product page](#)

Caption: Key reactivity pathways for **4,6-Dimethoxy-5-nitropyrimidine**.

Application in Drug Discovery Workflow

4,6-Dimethoxy-5-nitropyrimidine and its derivatives serve as crucial starting materials for the generation of compound libraries. The pyrimidine core is a "privileged scaffold" found in numerous biologically active molecules. By modifying the substituents at the 4 and 6 positions and reducing the nitro group to an amine, which can then be used for further annulation reactions (e.g., to form a purine ring), a diverse range of molecules can be synthesized and screened for therapeutic activity against various targets like kinases and transferases.

[Click to download full resolution via product page](#)

Caption: Role of the scaffold in a typical drug discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dimethoxy-5-nitropyrimidine | C6H7N3O4 | CID 85139 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine, 4,6-dimethoxy-5-nitro- | SIELC Technologies [sielc.com]
- 3. 4,6-ジクロロ-5-ニトロピリミジン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 4,6-dimethoxy-5-nitropyrimidine (C6H7N3O4) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Chemical properties of 4,6-Dimethoxy-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100634#chemical-properties-of-4-6-dimethoxy-5-nitropyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com